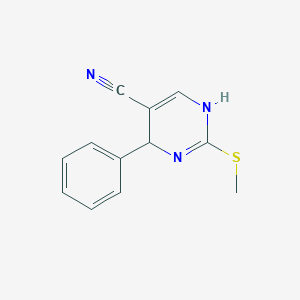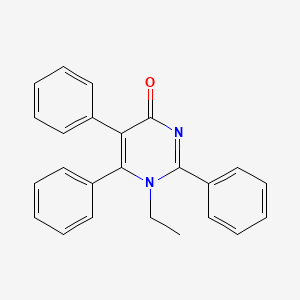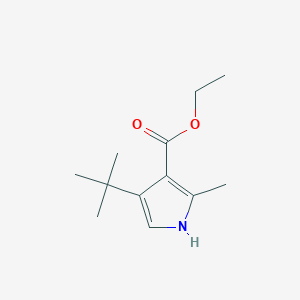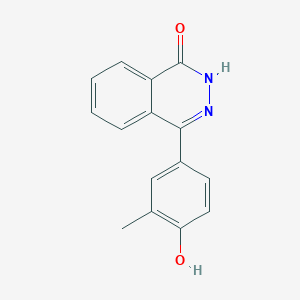
4-(3-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalazinone core substituted with a hydroxy and methyl group on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with phthalic anhydride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the phthalazinone ring.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phthalazinone ring can be reduced to form a dihydrophthalazinone derivative.
Substitution: The hydroxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-3-methylphenyl)phthalazin-1(2H)-one.
Reduction: Formation of 4-(4-hydroxy-3-methylphenyl)dihydrophthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
Similar Compounds
- 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one
- 4-(3-Methylphenyl)phthalazin-1(2H)-one
- 4-(4-Methoxyphenyl)phthalazin-1(2H)-one
Uniqueness
4-(4-Hydroxy-3-methylphenyl)phthalazin-1(2H)-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This dual substitution pattern can enhance its potential as a multifunctional compound in various applications.
属性
CAS 编号 |
232597-12-5 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
4-(4-hydroxy-3-methylphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H12N2O2/c1-9-8-10(6-7-13(9)18)14-11-4-2-3-5-12(11)15(19)17-16-14/h2-8,18H,1H3,(H,17,19) |
InChI 键 |
YTKAUIROIYQCKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



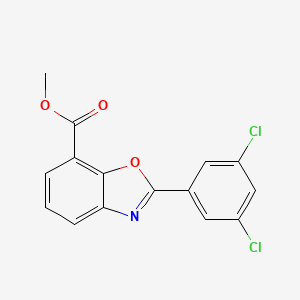
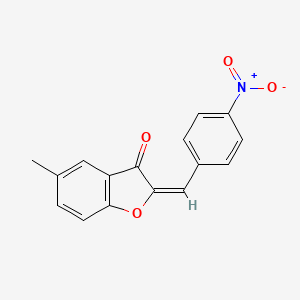
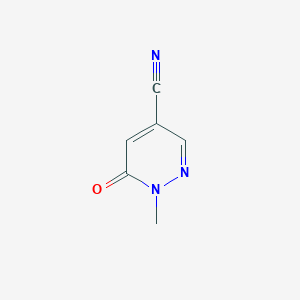


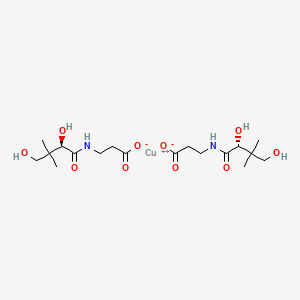
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)

![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
